molecular formula C18H14Br8O4S B1274139 1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) CAS No. 42757-55-1

1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene)

Cat. No. B1274139
CAS RN: 42757-55-1
M. Wt: 965.6 g/mol
InChI Key: CWZVMVIHYSYLSI-UHFFFAOYSA-N
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Description

The compound 1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) is a multifunctional organic molecule that contains sulfonyl and bromine groups. This compound is not directly discussed in the provided papers, but its structure suggests it could be related to the synthesis and reactivity of sulfonyl-containing aromatics and their derivatives.

Synthesis Analysis

The synthesis of sulfonyl-containing compounds can involve various strategies, including the reaction of sulfonyl chlorides with aromatic compounds or the sulfonation of aromatic rings. For example, the synthesis of o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole) involves the reaction with secondary amines at room temperature, leading to the formation of sulfamides and N-sulfonylbenzotriazoles . Similarly, the multi-coupling reagent 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with various electrophiles to yield unsaturated sulfones . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonyl-containing compounds can be complex, with potential for various isomeric forms and conformations. For instance, the crystal and molecular structure of S,S-[sulfonylbis(1,4-phenylene)] di(thiobenzoate) shows that the molecules are asymmetric and the aromatic rings can be nearly perpendicular to each other . This suggests that the target compound may also exhibit a complex three-dimensional structure, which could be elucidated using techniques such as X-ray crystallography.

Chemical Reactions Analysis

Sulfonyl groups are known to participate in a variety of chemical reactions. The sulfonation process, for example, can lead to the formation of sulfonic acids and their derivatives . The presence of bromine atoms in the target compound also suggests potential for nucleophilic substitution reactions, where the bromine atoms could be replaced by other groups. The reactivity of similar compounds, such as the dilithiated species of (isopropylsulfonyl)benzene, has been utilized for the synthesis of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-containing compounds can vary widely depending on their structure. For example, the presence of sulfonyl groups can influence the solubility of the compound in polar solvents. The highly twisted substituted arenes, such as 1,4-dialkyl-2,3,5,6-tetrakis(alkylsulfonyl)benzenes, exhibit unique structural features that can affect their physical properties, such as melting points and boiling points . The target compound's bromine atoms could also contribute to its density and reactivity.

Scientific Research Applications

Catalytic Applications

N,N′-Dibromo-N,N′-1,2-ethanediylbis (benzene sulfonamide) derivatives have been explored for their catalytic applications, particularly in the trimethylsilylation of alcohols and phenols, which is a crucial step in protecting functional groups during complex synthetic processes. This catalysis occurs under both solution and solvent-free conditions, showcasing the versatility of sulfonylbis compounds in organic synthesis (Khazaei et al., 2007).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds involving dilithiated species of sulfonylbis compounds, such as (isopropylsulfonyl)benzene, highlights their role in creating five-membered heterocycles. These heterocycles are significant in developing pharmaceuticals and materials science due to their unique chemical properties (Cabiddu et al., 1993).

Crosslinking Reagents

Sulfonylbis compounds also serve as novel bifunctional crosslinking reagents, essential in bioorganic synthesis for creating complex molecular structures. These reagents facilitate the formation of stable covalent bonds between different molecules, which is crucial in drug development and the synthesis of biomaterials (Hosmane et al., 1990).

Proton Exchange Membranes

In the field of materials science, particularly for fuel cell applications, sulfonylbis compounds have been incorporated into poly(ether sulfone)s to create locally and densely sulfonated polymers. These polymers form well-defined phase-separated structures, leading to efficient proton conduction, which is vital for the performance of fuel cells (Matsumoto et al., 2009).

properties

IUPAC Name

1,3-dibromo-5-[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfonyl-2-(2,3-dibromopropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Br8O4S/c19-5-9(21)7-29-17-13(23)1-11(2-14(17)24)31(27,28)12-3-15(25)18(16(26)4-12)30-8-10(22)6-20/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZVMVIHYSYLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OCC(CBr)Br)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OCC(CBr)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Br8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044942
Record name 1,1'-Sulfonylbis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene]
Source EPA DSSTox
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Molecular Weight

965.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene)

CAS RN

42757-55-1
Record name Tetrabromobisphenol S bis(2,3-dibromopropyl ether)
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Record name 1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene)
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Record name Benzene, 1,1'-sulfonylbis[3,5-dibromo-4-(2,3-dibromopropoxy)-
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Record name 1,1'-Sulfonylbis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene]
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Record name Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl] sulphone
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Record name 1,1'-SULFONYLBIS(3,5-DIBROMO-4-(2,3-DIBROMOPROPOXY)BENZENE)
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